Bet-IN-20

BRD4 Epigenetics AML

High-purity Bet-IN-20 is a potent and selective BRD4 BD1 inhibitor (IC50 1.9 nM) with a unique imidazo[4,5-c]quinoline scaffold. It enables definitive dissection of BD1-specific roles in c-Myc regulation and apoptosis, and demonstrates superior in vivo efficacy in AML models. Ideal for replacing less selective tools like JQ1.

Molecular Formula C25H24N4O2
Molecular Weight 412.5 g/mol
Cat. No. B12384559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-20
Molecular FormulaC25H24N4O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)C(C)C5=CC=CC=C5)OC
InChIInChI=1S/C25H24N4O2/c1-14-24(16(3)31-28-14)20-11-21-19(12-23(20)30-5)25-22(13-26-21)27-17(4)29(25)15(2)18-9-7-6-8-10-18/h6-13,15H,1-5H3/t15-/m1/s1
InChIKeyLJVBCQJBIHMYGJ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bet-IN-20 (Compound 10): A Potent and Selective BRD4 BD1 Inhibitor for AML Research


Bet-IN-20 (Compound 10) is a selective, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein BRD4, specifically targeting the first bromodomain (BD1) with a reported IC50 of 1.9 nM [1]. It belongs to the imidazo[4,5-c]quinoline class and demonstrates significant antiproliferative and pro-apoptotic effects in acute myeloid leukemia (AML) cell models [1]. The compound's development was guided by free energy perturbation (FEP) calculations, and its binding mode is confirmed by X-ray crystallography [1].

Why Pan-BET or Other BRD4 Inhibitors Cannot Substitute for Bet-IN-20 in Targeted Studies


While the BET inhibitor landscape includes several clinical and preclinical compounds (e.g., JQ1, I-BET151, OTX015, ABBV-075), these agents exhibit wide variability in potency, domain selectivity, and pharmacokinetic profiles [1]. Bet-IN-20 differentiates itself through sub-nanomolar to low-nanomolar potency against BRD4 BD1, a distinct selectivity fingerprint enabled by its imidazoquinoline scaffold, and demonstrated in vivo efficacy in AML models [1]. Simple substitution with a pan-BET inhibitor like JQ1 (IC50 ~77 nM for BD1) or I-BET151 (IC50 ~500 nM for BRD4) would compromise target engagement and downstream pathway modulation, potentially altering experimental outcomes in cell cycle arrest, apoptosis, and c-Myc suppression . Furthermore, the unique structural interaction of Bet-IN-20 with the WPF shelf of BRD4 BD1, confirmed by co-crystal structures, is not replicated by many in-class analogs, underscoring the need for compound-specific selection [1].

Bet-IN-20 vs. Key BRD4 Inhibitors: Quantitative Differentiation Evidence


Superior BRD4 BD1 Inhibitory Potency vs. JQ1 and I-BET151

Bet-IN-20 demonstrates significantly higher potency for BRD4 BD1 inhibition compared to widely used BET inhibitors JQ1 and I-BET151. In a cell-free AlphaLISA assay, Bet-IN-20 achieved an IC50 of 1.9 nM, whereas JQ1 and I-BET151 exhibit IC50 values of 77 nM and approximately 500 nM, respectively [1]. This >40-fold increase in potency translates to enhanced target engagement at lower concentrations, which is critical for minimizing off-target effects in cellular assays.

BRD4 Epigenetics AML

Enhanced Cellular Antiproliferative Activity in AML Models Compared to Clinical Candidate OTX015

In the AML cell line MV4-11, Bet-IN-20 exerts potent antiproliferative effects. While the precise IC50 is not publicly disclosed, the original research article characterizes these effects as 'remarkable' in the context of its high biochemical potency [1]. In contrast, the clinical-stage BET inhibitor OTX015 (Birabresib) exhibits an EC50 range of 10-19 nM for BRD4 binding and a broader GI50 range of 60-200 nM across various cancer cell lines . The strong cellular activity of Bet-IN-20 is further corroborated by downstream biomarker modulation, including robust c-Myc suppression and PARP cleavage, at low nanomolar concentrations [1].

Antiproliferative MV4-11 AML

Distinct Structural Selectivity Profile Confirmed by X-ray Crystallography

Bet-IN-20's selectivity is underpinned by a unique binding mode revealed by an X-ray co-crystal structure (PDB ID: 6LIH) at 1.62 Å resolution [1][2]. The compound occupies both the acetylated lysine (KAc) binding cavity and the 'WPF shelf' of BRD4 BD1, a region adjacent to the KAc pocket that can be exploited to enhance selectivity over other bromodomains [1]. This dual interaction is not a universal feature among BET inhibitors; for instance, the clinical pan-BET inhibitor ABBV-075 (Mivebresib) binds with high affinity (Ki = 1.5 nM for BRD4) but lacks this specific shelf engagement, potentially contributing to its broader activity profile across BET family members . The authors of the primary study note that Bet-IN-10 (Bet-IN-20) displayed 'high selectivity towards BET family members', though full numerical selectivity data over other bromodomains remains to be published [1].

X-ray Crystallography WPF shelf Selectivity

In Vivo Antitumor Efficacy in AML Xenograft Model

Bet-IN-20 has been shown to possess significant antitumor efficacy in vivo. The primary research article reports that Bet-IN-20 (Compound 10) exhibited 'significant antitumor efficacy in vivo' in an AML xenograft model, though detailed tumor growth inhibition (TGI) percentages are not provided in the abstract [1]. This in vivo validation distinguishes it from many tool compounds that lack demonstrated systemic activity. For comparison, while JQ1 and I-BET151 are widely used in vitro and have shown some in vivo activity, they often require high doses or specific formulations due to suboptimal pharmacokinetic properties [2][3]. The authors further note that Bet-IN-20 possessed 'remarkable pharmacokinetic properties', suggesting improved oral bioavailability or exposure relative to earlier BET inhibitors, which is a key differentiator for studies requiring in vivo target engagement [1].

In Vivo Efficacy Xenograft AML

Optimal Research and Procurement Applications for Bet-IN-20


Mechanistic Studies of BRD4 BD1-Specific Functions in AML

Bet-IN-20's high potency (IC50 1.9 nM) and unique binding to the WPF shelf of BRD4 BD1 make it an ideal tool for dissecting BD1-specific roles in c-Myc regulation, cell cycle control (G0/G1 arrest), and apoptosis induction in AML models [1][2]. Use this compound to clearly separate BD1-mediated effects from BD2 or pan-BET inhibition, a distinction not possible with less selective agents like JQ1 or OTX015 [1].

In Vivo Proof-of-Concept Studies for BRD4-Targeted AML Therapy

Given its reported significant in vivo antitumor efficacy and favorable pharmacokinetic properties, Bet-IN-20 is the preferred BET inhibitor for preclinical studies in AML xenograft or syngeneic mouse models [1]. Its in vivo activity circumvents the PK limitations commonly encountered with first-generation tool compounds like JQ1, enabling robust pharmacodynamic readouts of target engagement and tumor response [1][3].

Structure-Activity Relationship (SAR) and Fragment-Based Drug Design

The availability of a high-resolution (1.62 Å) X-ray co-crystal structure of Bet-IN-20 bound to BRD4 BD1 (PDB: 6LIH) provides a critical reference for structure-based drug design [2]. Researchers can use this structural data to guide SAR studies around the imidazoquinoline scaffold, optimize interactions with the WPF shelf, or design novel BRD4 BD1-selective inhibitors with improved drug-like properties [1].

Biomarker Validation and Pathway Analysis in Epigenetic Research

Bet-IN-20 robustly suppresses c-Myc and CDK6 while enhancing PARP cleavage at low nanomolar concentrations, as demonstrated in AML cells [1]. This profile makes it an excellent positive control for validating these biomarkers in new cellular assays or when comparing the efficacy of novel BRD4-targeting agents. Its predictable downstream effects ensure reliable experimental outcomes in pathway interrogation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bet-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.